7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
The compound 7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, characterized by a triazatricyclo framework, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:
Formation of the Triazatricyclo Core: The triazatricyclo core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction.
Cyclohexyl Group Addition: The cyclohexyl group is added through an alkylation reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and phenyl groups.
Reduction: Reduction reactions can target the oxo and imino groups, potentially converting them to hydroxyl and amine groups, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound may exhibit interesting interactions with proteins and enzymes, making it a candidate for drug discovery and development. Its potential as an inhibitor or activator of specific biological pathways is of particular interest.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it might be useful in treating diseases or conditions related to its mechanism of action.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile tool in various industrial applications.
Mechanism of Action
The mechanism by which 7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid methyl ester
- 6-[(4-chlorophenyl)-oxomethyl]imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid ethyl ester
Uniqueness
The uniqueness of 7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substitution pattern and the presence of the cyclohexyl group. These features may confer distinct chemical and biological properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C25H24ClN5O2 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H24ClN5O2/c26-20-11-5-4-8-16(20)15-31-22(27)18(24(32)28-17-9-2-1-3-10-17)14-19-23(31)29-21-12-6-7-13-30(21)25(19)33/h4-8,11-14,17,27H,1-3,9-10,15H2,(H,28,32) |
InChI Key |
BPDSZPNGYAJJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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